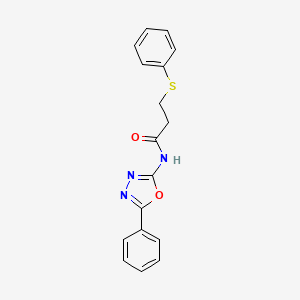

N-(5-phenyl-1,3,4-oxadiazol-2-yl)-3-(phenylsulfanyl)propanamide

Description

Properties

IUPAC Name |

N-(5-phenyl-1,3,4-oxadiazol-2-yl)-3-phenylsulfanylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O2S/c21-15(11-12-23-14-9-5-2-6-10-14)18-17-20-19-16(22-17)13-7-3-1-4-8-13/h1-10H,11-12H2,(H,18,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATCFZAITYXPEPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)CCSC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-phenyl-1,3,4-oxadiazol-2-yl)-3-(phenylsulfanyl)propanamide typically involves the formation of the oxadiazole ring followed by the introduction of the phenylsulfanyl and propanamide groups. One common method is the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. The reaction conditions often include the use of dehydrating agents such as phosphorus oxychloride (POCl3) or sulfuric acid (H2SO4).

Industrial Production Methods

Industrial production methods for such compounds usually involve optimizing the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(5-phenyl-1,3,4-oxadiazol-2-yl)-3-(phenylsulfanyl)propanamide can undergo various chemical reactions, including:

Oxidation: The phenylsulfanyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Reduction: The oxadiazole ring can be reduced under specific conditions, although this is less common.

Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: H2O2, m-CPBA

Reduction: Catalytic hydrogenation

Substitution: Halogenating agents, nucleophiles

Major Products Formed

Oxidation: Sulfone derivatives

Reduction: Reduced oxadiazole derivatives

Substitution: Substituted phenyl derivatives

Scientific Research Applications

Anticancer Properties

Mechanism of Action

The compound is part of a larger class of 1,3,4-oxadiazole derivatives known for their anticancer properties. Studies have shown that these compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and inhibition of specific enzymes involved in cancer progression.

Case Studies

- A study conducted on a series of oxadiazole derivatives demonstrated significant anticancer activity against multiple cancer cell lines, including breast (MCF7), colon (HCT116), and prostate (PC3) cancers. Notably, compounds with similar structures to N-(5-phenyl-1,3,4-oxadiazol-2-yl)-3-(phenylsulfanyl)propanamide exhibited IC50 values in the low micromolar range, indicating potent activity against these cancers .

| Compound Name | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF7 | 0.67 |

| Compound B | HCT116 | 0.80 |

| Compound C | PC3 | 0.87 |

Anticonvulsant Activity

Recent research has also explored the anticonvulsant potential of oxadiazole derivatives. For instance, derivatives similar to N-(5-phenyl-1,3,4-oxadiazol-2-yl)-3-(phenylsulfanyl)propanamide have been tested in models for their ability to prevent seizures.

Findings

In a study assessing the anticonvulsant activity of various oxadiazole compounds, several were found to significantly reduce seizure frequency in both maximal electroshock (MES) and pentylenetetrazole (PTZ) models. The structure-activity relationship indicated that modifications on the phenyl ring could enhance efficacy .

Enzyme Inhibition

The compound has shown potential as an inhibitor for specific enzymes linked to various diseases. In particular, it has been evaluated for its inhibitory effects on carboxylesterases and alkaline phosphatases.

Research Insights

A study highlighted that N-(5-phenyl-1,3,4-oxadiazol-2-yl)-3-(phenylsulfanyl)propanamide exhibited significant binding affinity towards alkaline phosphatase with an IC50 value of approximately 0.420 µM. This suggests its potential use in therapeutic applications targeting enzyme-related disorders .

Material Science Applications

Beyond biological applications, the compound's unique chemical structure lends itself to material science applications, particularly in developing new polymers and sensors.

Sensor Development

Research has indicated that oxadiazole derivatives can be utilized in fluorescence-based sensors due to their electronic properties. For instance, compounds similar to N-(5-phenyl-1,3,4-oxadiazol-2-yl)-3-(phenylsulfanyl)propanamide have been incorporated into polymer matrices to create sensitive detection systems for nitroaromatic compounds .

Mechanism of Action

The mechanism of action of N-(5-phenyl-1,3,4-oxadiazol-2-yl)-3-(phenylsulfanyl)propanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The oxadiazole ring and phenylsulfanyl group can contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural analogs differ in substituents on the oxadiazole ring, amide group, or sulfanyl moiety, leading to variations in molecular weight, melting points, and spectral characteristics.

Table 1: Structural and Physicochemical Comparison

Key Observations :

- Electron-Withdrawing Groups : Nitro substituents (e.g., 8h) increase melting points (158–159°C) compared to methyl groups (117–118°C in 8e), likely due to enhanced dipole-dipole interactions .

- Lipophilicity : The phenylsulfanyl group in the target compound may confer higher lipophilicity than thiazole-based analogs (e.g., 8a), impacting bioavailability .

- Steric Effects : Bulky substituents like the 4-chlorophenylsulfonyl-piperidinyl group in 7k reduce melting points (66–68°C) due to disrupted crystal packing .

Spectroscopic Data

- IR Spectroscopy : The target compound’s phenylsulfanyl group would show C–S stretching at ~650 cm⁻¹, while oxadiazole C=N appears near 1600 cm⁻¹, consistent with analogs .

- NMR : The phenyl protons in the target compound would resonate at δ 7.2–7.5 ppm (similar to 8a ), while the propanamide methylene groups would appear at δ 2.5–3.5 ppm .

Biological Activity

N-(5-phenyl-1,3,4-oxadiazol-2-yl)-3-(phenylsulfanyl)propanamide is a compound belonging to the oxadiazole family, which has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Overview of Oxadiazole Derivatives

Oxadiazoles are heterocyclic compounds characterized by a five-membered ring containing two nitrogen atoms and one oxygen atom. They exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties. The specific structure of N-(5-phenyl-1,3,4-oxadiazol-2-yl)-3-(phenylsulfanyl)propanamide suggests that it may possess unique biological properties due to the combination of the oxadiazole moiety and the phenylsulfanyl group.

The biological activity of N-(5-phenyl-1,3,4-oxadiazol-2-yl)-3-(phenylsulfanyl)propanamide may involve interactions with various molecular targets:

- Enzyme Inhibition : Similar compounds in the oxadiazole class have been shown to inhibit enzymes such as Notum carboxylesterase, which plays a role in lipid metabolism and signaling pathways .

- Cell Proliferation Modulation : Research indicates that oxadiazole derivatives can target proteins involved in cancer cell proliferation, including thymidylate synthase and histone deacetylases (HDAC) .

Biological Activity Data

The following table summarizes key findings related to the biological activity of oxadiazole derivatives similar to N-(5-phenyl-1,3,4-oxadiazol-2-yl)-3-(phenylsulfanyl)propanamide:

Case Study 1: Anticancer Potential

A study exploring the anticancer potential of oxadiazole derivatives reported that compounds with higher lipophilicity exhibited stronger inhibitory effects on cancer cell lines. The study highlighted that modifications to the oxadiazole ring could enhance binding affinity to target enzymes .

Case Study 2: Enzyme Inhibition

Inhibition studies on Notum carboxylesterase demonstrated that certain oxadiazole derivatives significantly reduced enzyme activity. The most effective inhibitors were those with larger substituents that could occupy the enzyme's binding pocket more completely .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.